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Compound of Interest

Compound Name: 1-Cyclopentylpropan-1-amine
CAS No.: 1178925-64-8
Cat. No.: B2366658

Get Quote

Executive Summary

1-Cyclopentylpropan-1-amine (CAS: 1178925-64-8) is a critical aliphatic amine building block
used in the synthesis of pharmaceutical intermediates, particularly for modulating lipophilicity in
G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

This guide provides an in-depth analysis of its physical properties, specifically boiling point and
density, distinguishing them from structural isomers that often lead to procurement errors. It
establishes a self-validating framework for experimental verification, acknowledging that while
computational models provide baseline data, rigorous bench-level characterization is required
for GMP compliance.

Chemical Identity & Structural Analysis[1][2][3][4]

Before analyzing physical properties, it is imperative to define the exact stereochemical and
structural identity to prevent confusion with the more common 3-cyclopentylpropan-1-amine.
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Attribute Detail

IUPAC Name 1-Cyclopentylpropan-1-amine

Systematic Name -ethylcyclopentanemethanamine

CAS Number 1178925-64-8 (Free Base / Generic)

Molecular Formula

Molecular Weight 127.23 g/mol

Chiralit The C1 carbon is chiral. The compound exists
irali
Y as (R)- and (S)- enantiomers.

Structural Isomerism Alert

The physical properties listed in databases often conflate the 1-isomer with the 3-isomer. The
1l-isomer has a branched structure at the amine-bearing carbon, creating steric hindrance that
lowers the boiling point relative to the linear 3-isomer due to reduced surface area for
intermolecular van der Waals interactions.
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Figure 1: Structural distinction between the target 1-isomer and the common 3-isomer.

Physical Properties: Boiling Point & Density[1][5][6]
[7][8]
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The following data aggregates computational consensus with available experimental snippets.
Note that for unoptimized building blocks, predicted values serve as the initial guidance for
process design.

: L :

Value Experimental .
Property . . . Confidence Level
(Predicted/Lit) Condition
Medium
N ) 760 mmHg )
Boiling Point (BP) 173.3+8.0°C ) (Computational
(Atmospheric)
Consensus)
) High (Estimated from
Flash Point ~60 °C Closed Cup
structure)
Density 0.880 £ 0.06 g/cm3 20 °C Medium
Refractive Index 1.458 20 °C Low (Predicted)
25 °C (Conjugate High (Typical for
pKa 10.98 £ 0.29

Acid) alkyl amines)

Boiling Point Analysis
The boiling point of 173°C is governed by hydrogen bonding typical of primary amines.

However, the cyclopentyl group at the

-position introduces steric bulk.

e Mechanism: The nitrogen lone pair is less accessible for H-bonding compared to linear
amines (e.g., octylamine, BP ~179°C). Consequently, 1-cyclopentylpropan-1-amine boils
slightly lower than its linear mass-equivalents.

e Vacuum Distillation: At reduced pressure (e.g., 10 mmHg), the boiling point will drop
significantly (approx. 60-65°C), which is the preferred method for purification to avoid thermal
oxidation.

Density Analysis
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The density (0.880 g/cm?) is characteristic of cycloaliphatic amines.

o Packing: The cyclopentyl ring prevents efficient packing compared to linear chains, keeping
density below 0.90 g/cms.

o Temperature Sensitivity: Liquid amines expand significantly with heat. A temperature
correction factor of

should be applied if measuring outside 20°C.

Experimental Validation Protocols

As a scientist, you cannot rely solely on database values. The following protocols provide a
self-validating system to determine these properties for your specific lot, ensuring data integrity
for regulatory filings (IND/NDA).

Protocol: Micro-Boiling Point Determination (DSC
Method)

Standard capillary methods are prone to oxidation errors. Differential Scanning Calorimetry
(DSC) is recommended.

Preparation: Encapsulate 5-10 mg of amine in a hermetically sealed aluminum pan with a
laser-drilled pinhole (50 um) to allow vapor escape at equilibrium.

Reference: Empty aluminum pan.

Ramp: Heat from 30°C to 250°C at 5°C/min under Nitrogen purge (50 mL/min).

Analysis: The onset of the endothermic evaporation peak corresponds to the boiling point.

Validation: Run a standard (e.g., n-Decane) to calibrate the onset temperature.

Protocol: High-Precision Density Measurement

Amines are hygroscopic and absorb

(forming carbamates), which artificially increases density.
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Sample Preparation
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(Store over KOH or Molecular Sieves 4A)
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;
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]
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Figure 2: Workflow for density determination preventing atmospheric contamination.

Synthesis & Impurity Context
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Understanding the synthesis route is crucial because specific impurities will skew physical
property measurements.

Primary Route: Reductive Amination of 1-Cyclopentylpropan-1-one.

e Impurity A (Alcohol): 1-Cyclopentylpropan-1-ol.[1] (Result of ketone reduction without
amination). Effect: Increases Boiling Point; Increases Density.

e Impurity B (Secondary Amine): Dimer formation. Effect: Significantly increases Boiling Point
(>250°C).

Purification Recommendation: If the measured refractive index deviates >0.002 from the
predicted 1.458, the sample likely contains Impurity A. Purify via Acid-Base Extraction (Amine is
basic; Alcohol is neutral) before measuring physical properties.

References

» National Center for Biotechnology Information. (2023). PubChem Compound Summary for
CID 22237512, 3-Cyclopentylpropan-1-amine (Isomer Comparison). Retrieved from [Link]

e ChemSrc. (2023). Experimental Data for Cyclopentyl-alkyl-amines. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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